molecular formula C16H16ClN3O3 B15100836 3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one

3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one

Cat. No.: B15100836
M. Wt: 333.77 g/mol
InChI Key: GHEDTFOHLXVDAF-UHFFFAOYSA-N
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Description

3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one typically involves the reaction of 7-chloro-4-hydroxyquinoline with 4-acetylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-acetylpiperazin-1-yl)carbonyl]-7-chloroquinolin-4(1H)-one stands out due to its unique combination of a quinoline ring with a piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

3-(4-acetylpiperazine-1-carbonyl)-7-chloro-1H-quinolin-4-one

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)19-4-6-20(7-5-19)16(23)13-9-18-14-8-11(17)2-3-12(14)15(13)22/h2-3,8-9H,4-7H2,1H3,(H,18,22)

InChI Key

GHEDTFOHLXVDAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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